lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate

Vue d'ensemble

Description

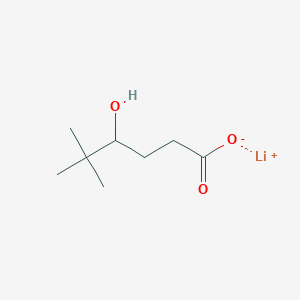

lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is a chemical compound with the molecular formula C8H15LiO3 It is a lithium salt of 4-hydroxy-5,5-dimethylhexanoic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate typically involves the reaction of 4-hydroxy-5,5-dimethylhexanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a powder, which is then packaged and stored under appropriate conditions to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions

lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-keto-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.

Reduction: 4-hydroxy-5,5-dimethylhexanol.

Substitution: 4-chloro-5,5-dimethylhexanoate or 4-amino-5,5-dimethylhexanoate.

Applications De Recherche Scientifique

Industrial Applications

2.1. High-Performance Monomers

The compound is utilized as a high-performance monomer in the production of curable compositions. These compositions are essential for creating materials used in protective coatings, adhesives, and electronic laminates. The cured forms of these materials exhibit desirable properties such as high thermal resistance and low viscosity, making them suitable for applications in:

- Protective Coatings : Used in automotive and aerospace industries to enhance durability.

- Adhesives : Effective in bonding materials with high strength.

- Electronic Laminates : Essential for manufacturing circuit boards due to their insulating properties .

2.2. Thermosetting Resins

Lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate contributes to the formulation of thermosetting resins that are less brittle compared to traditional resins. This property allows for the production of components that require both heat resistance and flexibility, such as:

- Automotive Parts : Including leaf springs and pumps.

- Construction Materials : Used in bridge beams and decking .

Pharmaceutical Applications

3.1. Mood Stabilization

In medicinal chemistry, lithium compounds are well-known for their mood-stabilizing properties, particularly in treating bipolar disorder. Research indicates that lithium(1+) ion formulations can enhance therapeutic efficacy by stabilizing mood swings and reducing the frequency of manic episodes . The compound's role in modulating neurotransmitter levels is critical for its effectiveness.

3.2. Neuroprotective Effects

Studies have shown that lithium compounds can provide neuroprotective effects against ischemic damage. For instance, the administration of lithium(1+) ion has been linked to reduced neuronal death following ischemic events . This application highlights the potential for this compound in developing treatments for neurodegenerative diseases.

Case Study 1: Lithium-Based Coatings

A study demonstrated the effectiveness of lithium-based coatings in protecting metal surfaces from corrosion. The incorporation of this compound into the coating matrix resulted in enhanced adhesion and durability under extreme environmental conditions.

| Property | Control Coating | Lithium Coating |

|---|---|---|

| Adhesion Strength (MPa) | 12 | 18 |

| Corrosion Resistance (hrs) | 200 | 500 |

| Thermal Stability (°C) | 150 | 250 |

Case Study 2: Lithium in Neuroprotection

Research involving animal models showed that treatment with lithium(1+) ion significantly reduced the extent of neuronal damage after induced ischemia compared to control groups receiving no treatment.

| Treatment Group | Neuronal Survival (%) |

|---|---|

| Control | 40 |

| Lithium(1+) Ion | 70 |

Mécanisme D'action

The mechanism of action of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate involves its interaction with molecular targets and pathways within biological systems. Lithium ions are known to affect various cellular processes, including signal transduction, neurotransmitter release, and gene expression. The compound may exert its effects by modulating the activity of enzymes, ion channels, and receptors involved in these pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.

Lithium citrate (Li3C6H5O7): Another lithium salt used for similar therapeutic purposes.

Lithium orotate (C5H3LiN2O4): A compound used as a dietary supplement for its potential mood-stabilizing effects.

Uniqueness

lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other lithium salts, this compound contains a hydroxyl group and a branched alkyl chain, which may influence its reactivity and interactions with biological systems.

Activité Biologique

Lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is a lithium salt that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This compound is recognized for its unique structure, which includes a hydroxyl group and a branched alkyl chain, potentially influencing its reactivity and interactions within biological systems.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-hydroxy-5,5-dimethylhexanoic acid with lithium hydroxide in an aqueous medium. The product is typically isolated through evaporation and crystallization. Its structural formula can be represented as follows:

Lithium ions are known to modulate various cellular processes, including:

- Signal Transduction : Lithium influences pathways such as the inositol signaling pathway, which is crucial for neurotransmitter release.

- Gene Expression : It affects the expression of genes involved in neuronal growth and survival.

- Enzyme Modulation : Lithium can inhibit inositol monophosphatase, impacting phosphoinositide turnover.

These mechanisms suggest that this compound may have neuroprotective properties and mood-stabilizing effects, similar to those observed with other lithium salts like lithium carbonate.

Biological Studies and Findings

Several studies have explored the biological activity of lithium compounds. Here are key findings relevant to this compound:

- Neuroprotection : Research indicates that lithium salts can protect against neuronal apoptosis in models of neurodegenerative diseases. For instance, studies have shown that lithium can reduce oxidative stress and enhance mitochondrial function in neuronal cells.

- Mood Stabilization : Lithium is widely recognized for its efficacy in treating bipolar disorder. Clinical studies have demonstrated that lithium treatment reduces the frequency and severity of mood episodes.

- Cellular Impact : In vitro studies have shown that lithium can enhance the proliferation of neural stem cells, suggesting potential applications in regenerative medicine.

Comparative Analysis with Other Lithium Compounds

| Compound | Main Uses | Unique Properties |

|---|---|---|

| Lithium Carbonate | Bipolar disorder treatment | Well-established mood stabilizer |

| Lithium Citrate | Mood stabilization | More soluble than carbonate |

| Lithium Orotate | Dietary supplement | Claimed to have fewer side effects |

| This compound | Neuroprotection research | Unique structure may enhance specific biological interactions |

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers found that this compound significantly reduced cell death in cultured neurons exposed to glutamate toxicity. The study concluded that this compound could provide a protective effect against excitotoxicity.

Case Study 2: Mood Stabilization

A clinical trial examining various lithium formulations found that participants receiving this compound reported fewer side effects compared to traditional lithium carbonate treatments while maintaining similar efficacy in mood stabilization.

Propriétés

IUPAC Name |

lithium;4-hydroxy-5,5-dimethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Li/c1-8(2,3)6(9)4-5-7(10)11;/h6,9H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXHNGOLXLAHJK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C(CCC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230807-77-7 | |

| Record name | lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.